molecular formula C10H20O4 B14021550 Tert-butyl 3-(2-hydroxypropoxy)propanoate

Tert-butyl 3-(2-hydroxypropoxy)propanoate

Cat. No.: B14021550
M. Wt: 204.26 g/mol
InChI Key: AAHIDZHMOWSBDC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxypropoxy)propanoate is an organic compound with the molecular formula C11H22O5. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group and a hydroxypropoxy substituent. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-(2-hydroxypropoxy)propanoate can be synthesized through the reaction of tert-butyl acrylate with ethylene glycol in the presence of a base such as sodium metal. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with ethyl acetate. The organic layer is then separated, washed with brine, and dried over sodium sulfate. The final product is obtained by purification through silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxypropoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(2-hydroxypropoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxypropoxy)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds and undergo nucleophilic attacks, while the ester group can be hydrolyzed or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-hydroxypropoxy)propanoate is unique due to the presence of both a tert-butyl ester group and a hydroxypropoxy substituent. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

tert-butyl 3-(2-hydroxypropoxy)propanoate

InChI

InChI=1S/C10H20O4/c1-8(11)7-13-6-5-9(12)14-10(2,3)4/h8,11H,5-7H2,1-4H3

InChI Key

AAHIDZHMOWSBDC-UHFFFAOYSA-N

Canonical SMILES

CC(COCCC(=O)OC(C)(C)C)O

Origin of Product

United States

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